N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoyl chloride with an appropriate amine.
Substitution with Pyrrole: The benzamide core is then subjected to a substitution reaction with pyrrole under acidic or basic conditions to introduce the pyrrole ring.
Introduction of Isopropoxypropyl Group: The final step involves the alkylation of the benzamide-pyrrole intermediate with 3-isopropoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide: shares structural similarities with other benzamide derivatives and pyrrole-containing compounds.
N-(3-methoxypropyl)-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
N-(3-ethoxypropyl)-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(3-propan-2-yloxypropyl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H22N2O2/c1-14(2)21-13-5-10-18-17(20)15-6-8-16(9-7-15)19-11-3-4-12-19/h3-4,6-9,11-12,14H,5,10,13H2,1-2H3,(H,18,20) |
InChI Key |
GDAIQIRELRKACP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
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